2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with a 2-methoxy group and a 2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl moiety. The thiazolo[5,4-b]pyridine scaffold is a bicyclic heterocycle comprising a thiazole ring fused with a pyridine ring, which is known for its role in kinase inhibition and anticancer activity . The 2-methoxy group on the benzene ring may enhance solubility or modulate electronic properties, while the para-substituted thiazolo-pyridine group likely contributes to target binding interactions. Structural analogs often differ in substituent positions (e.g., methoxy vs. halogens) or the nature of the sulfonamide-linked aromatic system, leading to variations in bioactivity and physicochemical properties .
Properties
IUPAC Name |
2-methoxy-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-13-12-14(19-22-16-6-5-11-21-20(16)27-19)9-10-15(13)23-28(24,25)18-8-4-3-7-17(18)26-2/h3-12,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNHPMRUDKGPFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps starting from commercially available precursors. One common synthetic route includes:
Formation of Thiazolo[5,4-b]pyridine Core: This step involves the cyclization of a pyridine derivative with a thiazole precursor.
Substitution Reactions: The thiazolo[5,4-b]pyridine core is then subjected to various substitution reactions to introduce the desired functional groups. This can include halogenation followed by nucleophilic substitution to attach the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro or sulfonamide groups, converting them to amines or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or thiols.
Substitution: Introduction of nitro, halogen, or other electrophilic groups on the aromatic rings.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[5,4-b]pyridine derivatives, including 2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide. The compound has been evaluated for its efficacy against various cancer cell lines. For instance:
- Case Study 1 : A derivative exhibited significant cytotoxicity against human glioblastoma U251 cells with an IC50 value of 10 µM. The presence of the thiazole ring was linked to enhanced activity due to its electron-withdrawing properties .
- Case Study 2 : Another study demonstrated that a related thiazolo[5,4-b]pyridine compound showed improved selectivity against breast cancer cells compared to standard chemotherapeutics like 5-fluorouracil .
Biological Studies
The compound serves as a valuable tool in biological research for probing various molecular pathways:
- Protein Kinase Inhibition : It has been shown to selectively inhibit certain kinases, making it useful for studying signaling pathways involved in cancer and other diseases .
- Chemical Probes : Researchers have utilized this compound to develop new chemical probes aimed at understanding protein functions and interactions in cellular contexts .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:
- Case Study 3 : A related thiazole derivative exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics such as ampicillin .
Summary of Applications
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its binding to specific molecular targets, such as PI3K. The thiazolo[5,4-b]pyridine moiety interacts with the active site of the enzyme, inhibiting its activity. This inhibition can disrupt downstream signaling pathways, leading to reduced cell proliferation and survival .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Sulfonamide Core
4-Methoxy Analogs
- 4-Methoxy-N-(2-Methyl-5-(Thiazolo[5,4-b]Pyridin-2-yl)Phenyl)Benzenesulfonamide (CAS: N/A): This analog positions the methoxy group at the para position of the benzenesulfonamide instead of ortho.
Halogen-Substituted Analogs
- 2-Chloro-N-(2-Methyl-4-(Thiazolo[5,4-b]Pyridin-2-yl)Phenyl)-5-(Trifluoromethyl)Benzenesulfonamide (CAS: 896679-20-2):
Replacing the 2-methoxy group with chloro and trifluoromethyl substituents increases molecular weight (483.9 g/mol vs. ~415 g/mol for the target compound) and introduces strong electron-withdrawing effects. Such modifications may enhance metabolic stability but reduce solubility .
Variations in the Thiazolo-Pyridine-Linked Phenyl Group
- N-(2-Methyl-3-(Thiazolo[5,4-b]Pyridin-2-yl)Phenyl)Thiophene-2-Sulfonamide (CAS: 863595-16-8): Substitution at the phenyl ring’s meta position (3-methyl) instead of para (4-methyl) may disrupt planar interactions with kinase active sites.
N-(2-Methyl-3-(Thiazolo[5,4-b]Pyridin-2-yl)Phenyl)Methanesulfonamide (CAS: 912624-95-4):
The smaller methanesulfonamide group reduces steric hindrance but may decrease binding affinity compared to bulkier aromatic sulfonamides .
Structure-Activity Relationship (SAR) Insights from c-KIT Inhibitors
Thiazolo[5,4-b]pyridine derivatives are established c-KIT inhibitors. Key findings include:
- Compound 6h (3-(Trifluoromethyl)phenyl substituent): Exhibits moderate enzymatic inhibition (IC50 = 9.87 µM) due to optimal fit into hydrophobic pockets .
- Target Compound : The 2-methoxy group may engage in hydrogen bonding with residues like Arg63 (observed in similar GK activators ), while the para-substituted thiazolo-pyridine ensures proper orientation in the binding site.
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
2-Methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound belonging to the thiazolo[5,4-b]pyridine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The unique structural features of this compound contribute significantly to its pharmacological profile.
Structural Characteristics
The compound features a thiazolo[5,4-b]pyridine core linked to a phenyl group via a sulfonamide bond. This configuration is crucial for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂S |
| Molecular Weight | 342.42 g/mol |
| CAS Number | 2309592-89-8 |
| Structural Components | Methoxy group, thiazolo[5,4-b]pyridine moiety, benzenesulfonamide linkage |
Antimicrobial Activity
Research has shown that compounds containing the thiazolo[5,4-b]pyridine moiety exhibit significant antibacterial effects. A study highlighted the antibacterial activity of various thiazole and sulfonamide derivatives against both Gram-positive and Gram-negative bacteria. The derivatives demonstrated low minimum inhibitory concentrations (MIC), indicating potent antibacterial properties against strains such as Staphylococcus aureus and Acinetobacter xylosoxidans .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. In vitro assays revealed that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, structure-activity relationship (SAR) studies indicated that modifications to the thiazolo ring significantly influenced anticancer efficacy . Compounds with specific substitutions showed enhanced activity against lung cancer (A549) and glioblastoma (U251) cells.
Enzyme Inhibition
The compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular growth and survival pathways. The IC50 values for PI3K inhibition were reported as low as 3.6 nM for related thiazolo derivatives, suggesting strong potential for therapeutic applications in cancer treatment .
Case Studies
- Antibacterial Efficacy : A series of synthesized thiazole derivatives were tested against multiple bacterial strains. The results indicated that compounds with specific substitutions exhibited MIC values as low as 3.9 μg/mL against S. aureus, demonstrating their potential in treating bacterial infections .
- Cytotoxicity Evaluation : A study involving MTT assays assessed the cytotoxic effects of the compound on various tumor cell lines. The findings revealed significant anti-proliferative effects, with some derivatives showing IC50 values lower than standard chemotherapeutics like doxorubicin .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, and how are they addressed?
- Synthesis Challenges : The thiazolo[5,4-b]pyridine core requires precise cyclization conditions (e.g., using thiourea derivatives or Lawesson’s reagent) to avoid side reactions like over-oxidation or incomplete ring closure . Sulfonamide coupling to the aryl group demands anhydrous conditions to prevent hydrolysis .
- Optimization Strategies :
- Use of Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective attachment of the thiazolo-pyridine moiety .
- Purification via flash chromatography or recrystallization to achieve >95% purity, verified by HPLC .
Q. How is structural characterization of this compound performed to confirm its identity?
- Analytical Methods :
- NMR Spectroscopy : and NMR identify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirm sulfonamide linkage .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak at m/z 496.1234) .
- X-ray Crystallography : Resolves bond angles and confirms planarity of the thiazolo-pyridine system .
Advanced Research Questions
Q. What experimental approaches are used to investigate this compound’s enzyme inhibition mechanisms?
- Kinetic Assays :
- Fluorescence polarization assays measure binding affinity to kinases (e.g., Tyk2 pseudokinase domain) with IC values in the nanomolar range .
- Surface plasmon resonance (SPR) quantifies on/off rates for target engagement .
- Structural Biology : Co-crystallization with target enzymes (e.g., EGFR) reveals interactions with catalytic residues, guiding structure-activity relationship (SAR) studies .
Q. How can researchers resolve contradictions in biological activity data across cell lines?
- Methodological Considerations :
- Validate assay conditions (e.g., ATP concentrations in kinase assays, as variations alter IC values) .
- Use isogenic cell lines to isolate genetic factors (e.g., p53 status) affecting cytotoxicity .
- Employ metabolomic profiling to assess off-target effects (e.g., glutathione depletion) .
Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?
- Derivatization : Introduce solubilizing groups (e.g., PEG chains) on the benzenesulfonamide moiety without disrupting target binding .
- Formulation : Nanoemulsion or liposomal encapsulation enhances bioavailability, as demonstrated in rodent models with 40% increased plasma half-life .
- Metabolic Stability : Liver microsome assays identify metabolic soft spots (e.g., demethylation of methoxy groups) for deuterium substitution .
Data Analysis and Validation
Q. How should researchers validate computational docking predictions for this compound?
- Experimental Cross-Checking :
- Compare docking scores (e.g., AutoDock Vina) with SPR-measured binding constants .
- Use alanine-scanning mutagenesis to confirm critical residues predicted in silico .
- Statistical Rigor : Apply bootstrapping analysis to docking simulations to assess confidence intervals for pose rankings .
Q. What are best practices for reconciling discrepancies between in vitro and in vivo efficacy data?
- Troubleshooting Steps :
- Verify compound stability in plasma (e.g., LC-MS monitoring of degradation products) .
- Assess tissue penetration using radiolabeled analogs (e.g., -tagged compound) in biodistribution studies .
- Evaluate species-specific metabolism via cytochrome P450 profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
